

Benzoylmesaconine chemical structure and properties

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Compound of Interest

Compound Name: **Benzoylmesaconine**

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Benzoylmesaconine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylmesaconine is a diterpenoid alkaloid found in plants of the *Aconitum* genus, notably *Aconitum carmichaelii* Debx.^[1] As a monoester diterpenoid alkaloid, it exhibits significantly lower toxicity compared to its diester counterparts like aconitine.^[2] This, combined with its demonstrated analgesic and anti-inflammatory properties, makes **benzoylmesaconine** a compound of significant interest for pharmacological research and potential therapeutic development. This guide provides a detailed overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for the study of **benzoylmesaconine**.

Chemical Structure and Physicochemical Properties

Benzoylmesaconine is a complex diterpene alkaloid. Its core structure is an aconitane skeleton, characterized by a bridged hexacyclic ring system.

Table 1: Chemical and Physical Properties of **Benzoylmesaconine**

Property	Value	Source
IUPAC Name	[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.1 ^{2,5} .0 ^{1,10} .0 ^{3,8} .0 ^{13,17}]nonadecan-4-yl] benzoate	[3]
Synonyms	14-Benzoylmesaconine, Mesaconine 14-benzoate	[4]
CAS Number	63238-67-5	[4]
Molecular Formula	C ₃₁ H ₄₃ NO ₁₀	[3][4]
Molecular Weight	589.7 g/mol	[3][4]
Appearance	Crystalline solid	[4]
Solubility	DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL, Ethanol:PBS (pH 7.2) (1:5): 0.16 mg/mL	[4]
UV max (λ _{max})	228 nm	[4]

While specific ¹H-NMR, ¹³C-NMR, and detailed mass spectrometry fragmentation data are not readily available in the public domain, these techniques are standard for the quality control and structural elucidation of **benzoylmesaconine**.^[1]

Biological Activities and Mechanism of Action

Benzoylmesaconine has demonstrated significant analgesic and anti-inflammatory activities in preclinical studies.

Analgesic Activity

In vivo studies in murine models have shown that **benzoylmesaconine** possesses potent analgesic effects. Oral administration of **benzoylmesaconine** has been found to significantly depress acetic acid-induced writhing and increase the pain threshold in paw pressure tests in rats subjected to repeated cold stress.^[5] The analgesic effects of **benzoylmesaconine** are believed to be mediated, at least in part, through the activation of the nucleus raphe magnus (NRM) in the brainstem, which is involved in the descending serotonergic pain inhibitory system.

Table 2: Analgesic Activity of **Benzoylmesaconine**

Assay	Species	Dose	Effect
Acetic Acid-Induced Writhing	Mouse	10 mg/kg, p.o.	Significant depression of writhing
Paw Pressure in Repeated Cold Stress	Rat	30 mg/kg, p.o.	Significant increase in pain threshold

Anti-inflammatory Activity

Benzoylmesaconine exhibits anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, **benzoylmesaconine** has been shown to significantly decrease the production of pro-inflammatory mediators and cytokines, including:

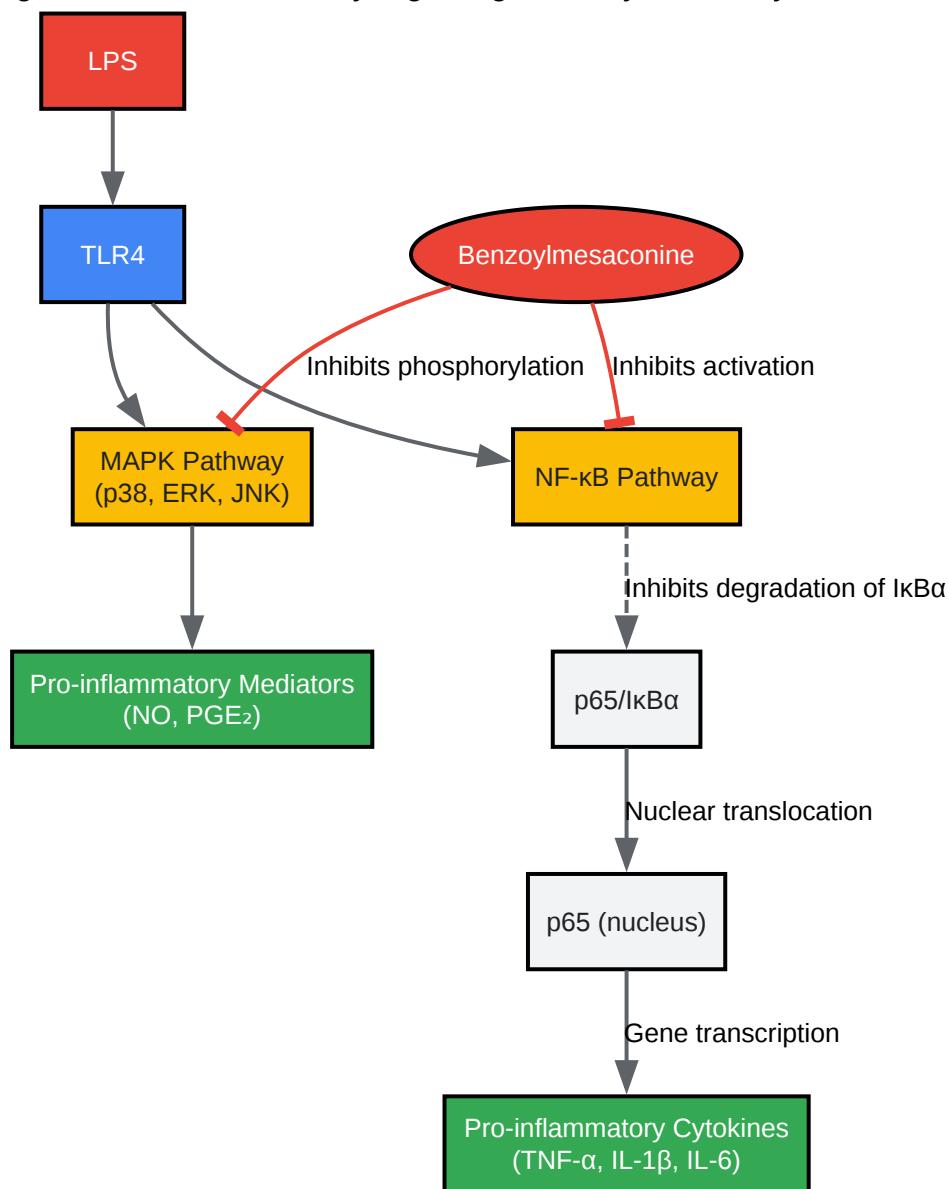
- Nitric oxide (NO)
- Prostaglandin E₂ (PGE₂)
- Tumor necrosis factor-alpha (TNF- α)
- Interleukin-1 β (IL-1 β)
- Interleukin-6 (IL-6)^[2]

The underlying mechanism for these effects is the suppression of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.^[2]

Benzoylmesaconine inhibits the LPS-induced phosphorylation of key proteins in the MAPK

pathway (ERK, JNK, and p38) and prevents the degradation of $\text{I}\kappa\text{B}\alpha$ and the subsequent nuclear translocation of the p65 subunit of NF- κB .[2]

Figure 1: Anti-inflammatory Signaling Pathway of Benzoylmesaconine



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Caption: Anti-inflammatory action of **Benzoylmesaconine**.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

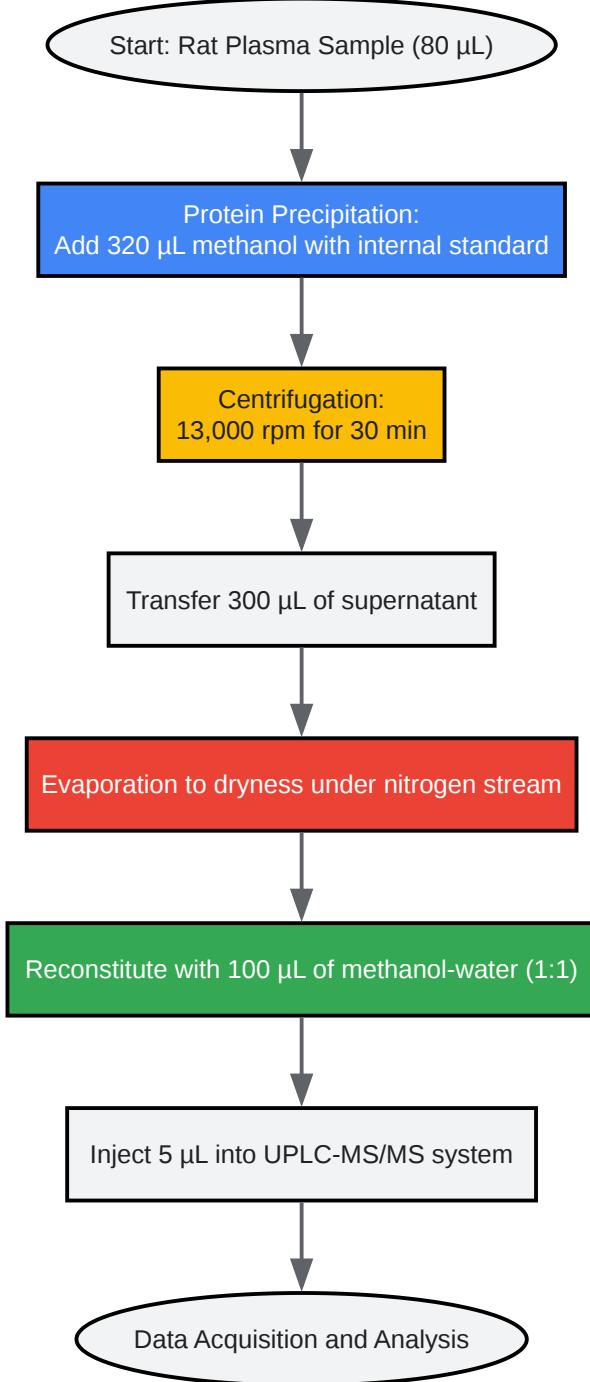
This protocol is for the quantitative determination of **benzoylmesaconine** in processed Aconitum roots.

- Instrumentation: HPLC system with a UV detector.
- Column: RP-C₁₈ column.
- Mobile Phase: Gradient elution with acetonitrile and an aqueous phase containing 0.1% phosphoric acid adjusted to pH 3.0 with triethylamine.[3]
- Detection: 240 nm.[3]
- Standard Preparation: A stock solution of **benzoylmesaconine** is prepared in 0.01 M HCl. Calibration curves are typically established in the range of 4.08–204.20 µg/ml.[3]
- Sample Preparation:
 - Accurately weigh the powdered sample.
 - Extract with an appropriate solvent (e.g., 50% ethanol).
 - The extract is then processed, which may include basification and subsequent extraction with an organic solvent.
- Validation: The method should be validated for linearity, precision, repeatability, and recovery. A typical recovery rate is around 96.95%. [3]

UPLC-MS/MS for Pharmacokinetic Studies in Rats

This protocol outlines the analysis of **benzoylmesaconine** in rat plasma.

Figure 2: UPLC-MS/MS Workflow for Benzoylmesaconine in Rat Plasma

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Caption: UPLC-MS/MS experimental workflow.

- Instrumentation: UPLC system coupled with a tandem mass spectrometer.
- Ionization: Electrospray ionization in positive mode.[\[4\]](#)
- Detection: Multiple Reaction Monitoring (MRM).[\[4\]](#)
- Pharmacokinetic Parameters: This method can be used to determine key pharmacokinetic parameters such as $T_{1/2}$, C_{max} , T_{max} , and AUC. Following oral administration of pure **benzoylmesaconine** (5 mg/kg) to rats, the $T_{1/2}$ was found to be approximately 228.3 ± 117.0 min, and the C_{max} was 16.2 ± 6.7 ng/mL, reached at a T_{max} of 35.0 ± 11.2 min.[\[4\]](#)

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

This protocol is for assessing the anti-inflammatory effects of **benzoylmesaconine**.

- Cell Line: RAW264.7 murine macrophages.
- Cell Viability Assay: A CCK-8 assay is performed to determine the non-toxic concentrations of **benzoylmesaconine**. Concentrations up to 160 μ M have been shown to be non-toxic.
- Experimental Procedure:
 - Pre-treat RAW264.7 cells with various concentrations of **benzoylmesaconine** (e.g., 40, 80, 160 μ M) for a specified time.
 - Stimulate the cells with lipopolysaccharide (LPS).
 - After incubation, collect the cell culture supernatant to measure the levels of pro-inflammatory mediators and cytokines.
- Measurement of Inflammatory Markers:
 - Nitric Oxide (NO): Measured using the Griess assay.
 - Pro-inflammatory Cytokines (TNF- α , IL-1 β , IL-6) and PGE₂: Quantified using Enzyme-Linked Immunosorbent Assays (ELISA).

- Western Blot Analysis: To investigate the mechanism of action, western blotting can be used to detect the protein expression levels of iNOS, COX-2, and key proteins in the MAPK and NF-κB signaling pathways.
- Immunofluorescence: To observe the nuclear translocation of NF-κB p65.

Conclusion

Benzoylmesaconine is a promising natural product with well-documented analgesic and anti-inflammatory activities. Its lower toxicity compared to other Aconitum alkaloids makes it a viable candidate for further drug development. The provided information on its chemical properties, biological activities, and experimental protocols serves as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery. Future research should focus on detailed pharmacokinetic and toxicology studies in higher animal models to pave the way for potential clinical applications.

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